molecular formula C12H18O2 B14064432 5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde CAS No. 1228804-60-1

5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde

Katalognummer: B14064432
CAS-Nummer: 1228804-60-1
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: RREOBHRRNCTKTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde is a chemical compound with the molecular formula C12H18O2 It is known for its unique structure, which includes a methoxy group and a carbaldehyde group attached to an octahydro-4,7-methanoindene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate starting materials under controlled conditions to form the octahydro-4,7-methanoindene core. The methoxy group is then introduced through a methylation reaction, and the carbaldehyde group is added via formylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: 5-Methoxyoctahydro-1H-4,7-methanoindene-1-carboxylic acid.

    Reduction: 5-Methoxyoctahydro-1H-4,7-methanoindene-1-methanol.

    Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavor compounds due to its unique scent profile.

Wirkmechanismus

The mechanism of action of 5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methoxy and carbaldehyde groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Octahydro-4,7-methanoindene-1-carbaldehyde: Lacks the methoxy group, resulting in different chemical properties.

    5-Methoxyoctahydro-1H-4,7-methanoindene-2-carbaldehyde: Similar structure but with the carbaldehyde group at a different position.

    Octahydro-4,7-methanoindene-5-carbaldehyde: Another structural isomer with

Eigenschaften

CAS-Nummer

1228804-60-1

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

8-methoxytricyclo[5.2.1.02,6]decane-3-carbaldehyde

InChI

InChI=1S/C12H18O2/c1-14-11-5-8-4-10(11)9-3-2-7(6-13)12(8)9/h6-12H,2-5H2,1H3

InChI-Schlüssel

RREOBHRRNCTKTL-UHFFFAOYSA-N

Kanonische SMILES

COC1CC2CC1C3C2C(CC3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.